molecular formula C6H6N2O3 B1453434 N,3-dihydroxyisonicotinamide CAS No. 89640-77-7

N,3-dihydroxyisonicotinamide

Cat. No.: B1453434
CAS No.: 89640-77-7
M. Wt: 154.12 g/mol
InChI Key: REVYHWBRULDYDD-UHFFFAOYSA-N
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Description

N,3-dihydroxyisonicotinamide is a chemical compound with the molecular formula C6H6N2O3 . It is a derivative of isonicotinamide, which is itself a derivative of nicotinamide, a form of vitamin B3 .


Synthesis Analysis

The synthesis of this compound is not well-documented in the literature. More research is needed to understand the synthesis process of this compound .


Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the literature. More research is needed to understand the chemical reactions this compound can undergo .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the literature. More research is needed to understand these properties .

Scientific Research Applications

Electrophile-induced Dearomatizing Spirocyclization

N,3-dihydroxyisonicotinamide is a derivative of nicotinamide, a form of vitamin B3. It has applications in synthetic chemistry, such as in the electrophile-induced dearomatizing spirocyclization of N-arylisonicotinamides. This process leads to the formation of spirocyclic piperidines, which are related to biologically active molecules like MK-677 (Arnott et al., 2008).

Synthesis for Ultrafast NMR Hyperpolarization

The compound has been explored in the efficient synthesis of Nicotinamide-1-15N for ultrafast NMR hyperpolarization, a method significantly enhancing detection sensitivity. This advancement has potential applications in probing metabolic processes in vivo and in molecular imaging studies (Shchepin et al., 2016).

Sustainable Agriculture Applications

A study outlined the sustainable synthesis of organic salts using naturally occurring nicotinamide for developing environmentally friendly agrochemicals. These new ionic forms of vitamin B3 demonstrated strong herbicidal activity and offered a safer alternative to current plant protection agents (Stachowiak et al., 2022).

Mechanism of Action

Target of Action

N,3-Dihydroxyisonicotinamide is a derivative of niacin, also known as vitamin B3 . The primary targets of this compound are the nicotinamide coenzymes, which play a crucial role in metabolism . These coenzymes act as electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

This compound interacts with its targets by acting as a precursor to the nicotinamide coenzymes . These coenzymes are involved in many vital redox reactions, where they act as electron donors or acceptors . The compound’s interaction with these targets leads to changes in the metabolic processes within the cell .

Biochemical Pathways

This compound affects several biochemical pathways. As a precursor to the nicotinamide coenzymes, it plays a role in the metabolism of cells . These coenzymes are involved in redox reactions, which are essential for the functioning of various metabolic pathways .

Pharmacokinetics

Niacin is known to be water-soluble and is absorbed in the gastrointestinal tract . It is distributed throughout the body, metabolized in the liver, and excreted through the kidneys

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a precursor to the nicotinamide coenzymes . By contributing to the pool of these coenzymes, this compound supports various metabolic processes within the cell . This includes redox reactions, which are crucial for energy production and other metabolic functions .

Safety and Hazards

The safety and hazards associated with N,3-dihydroxyisonicotinamide are not well-documented in the literature. More research is needed to understand the safety profile of this compound .

Future Directions

The future directions for research on N,3-dihydroxyisonicotinamide are not well-documented in the literature. More research is needed to understand the potential applications and implications of this compound .

Properties

IUPAC Name

N,3-dihydroxypyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-5-3-7-2-1-4(5)6(10)8-11/h1-3,9,11H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVYHWBRULDYDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)NO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669459
Record name N,3-Dihydroxypyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89640-77-7
Record name N,3-Dihydroxypyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of methyl 3-hydroxy-isonicotinate (176 g; 1.15 mol) in water/ice (50/50, 1700 mL), was added hydroxylamine hydrochloride (127.9 g; 1.84 mol). The temperature fell to −5° C. and then aqueous NaOH solution (454 mL, 28% w/v) was added dropwise keeping the temperature below 5° C. during the addition. Hereafter the reaction mixture was stirred at ambient temperature for 1.5 h followed by heating to 60° C. At this temperature the pH was adjusted to 5.4 by the addition of aqueous hydrochloric acid (10 M) at which point a heavy precipitate forms. The reaction mixture was then stirred at ambient temperature followed by cooling to 5° C. The pH was then adjusted to 4.0 by the addition of aqueous hydrochloric acid (10 M), and then was stirred whilst cold for 1.5 h. The crystals were filtered off, rinsed with water (3×100 mL), dried on the filter and then dried further at reduced pressure and 40° C. overnight to give 3,N-dihydroxy-isonicotinamide (169.3 g, 96%; HPLC purity 98%) as a white solid.
Quantity
176 g
Type
reactant
Reaction Step One
[Compound]
Name
water ice
Quantity
1700 mL
Type
solvent
Reaction Step One
Quantity
127.9 g
Type
reactant
Reaction Step Two
Name
Quantity
454 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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